N-(4-((3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide
Description
Properties
IUPAC Name |
N-[4-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]sulfonyl-3-methylphenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S/c1-5-20(26)24-17-8-9-19(14(2)11-17)30(27,28)25-10-6-7-18(13-25)29-21-12-15(3)22-16(4)23-21/h8-9,11-12,18H,5-7,10,13H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCZJUOUKYSDIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC(=NC(=C3)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multi-step reactions, typically starting with the formation of the 2,6-dimethylpyrimidin-4-yl structure. Subsequent steps may include the integration of the piperidin-1-yl group via nucleophilic substitution, followed by sulfonylation to attach the sulfonyl group. The process concludes with the coupling of the 3-methylphenylpropionamide moiety under controlled conditions.
Industrial Production Methods: Industrial production may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis, use of catalysts, and solvent optimization play crucial roles. The aim is to scale the process efficiently while ensuring consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes several types of reactions:
Oxidation: The sulfonyl group can undergo oxidative transformations.
Reduction: The pyrimidine ring offers sites for reduction, typically altering the compound's reactivity.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the piperidine and pyrimidine rings.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Conditions often involve specific temperature and pressure controls to drive the desired reactions efficiently.
Major Products: Reactions yield various derivatives, primarily focusing on modifications to the sulfonyl and pyrimidine groups. These products often exhibit enhanced or altered functional properties, useful in further applications.
Scientific Research Applications
This compound has diverse scientific research applications across multiple fields:
Chemistry: Utilized as a reagent or intermediate in organic synthesis, aiding in the creation of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules, offering insights into cellular processes and enzymatic functions.
Medicine: Studied for its therapeutic potential, particularly in targeting specific molecular pathways or diseases.
Industry: Employed in the development of new materials or chemicals, leveraging its unique structural attributes.
Mechanism of Action
The compound's mechanism of action involves intricate interactions at the molecular level. It binds to specific molecular targets, influencing pathways that regulate various biological or chemical processes. The pyrimidine and piperidine rings play crucial roles in these interactions, often serving as key sites for binding or reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(4-((3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide with three structurally or functionally related compounds identified in the evidence (Tables 1 and 2).
Table 1: Structural Comparison
Table 2: Pharmacological and Physicochemical Properties
Key Observations:
Structural Complexity and Target Affinity :
- The target compound’s pyrimidine-ether-piperidine-sulfonyl architecture distinguishes it from simpler analogs like N-[(4-methoxymethyl)-4-piperidinyl]-N-phenylpropanamide . The additional sulfonyl and pyrimidine groups likely improve binding to hydrophobic enzyme pockets, a feature shared with the pyrazolopyrimidine derivative in .
Synthetic Feasibility: The target compound’s synthesis would require multi-step functionalization of the piperidine and pyrimidine rings, akin to the Suzuki coupling and palladium-catalyzed methods described for related sulfonamide derivatives .
Pharmacokinetic Considerations: The 2,6-dimethylpyrimidin-4-yl group may reduce metabolic degradation compared to non-methylated pyrimidines, as seen in fluorinated analogs . The sulfonamide linker could enhance aqueous solubility relative to the methoxymethyl-propanamide compound .
Limitations: Direct biological data (e.g., IC50, toxicity) for the target compound are absent in the evidence.
Biological Activity
N-(4-((3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a piperidine ring and a pyrimidine moiety, which are known to influence its biological properties. The molecular formula is with a molecular weight of 398.50 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.50 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It acts as an inhibitor or modulator of specific pathways related to G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling.
- GPCR Interaction : The compound may influence signaling pathways through GPCRs, affecting processes such as cell proliferation and apoptosis.
- Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes involved in inflammation and cancer progression.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antitumor Activity : Studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Properties : It has demonstrated efficacy in reducing inflammation in animal models, indicating a possible therapeutic role in inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 50 µM.
- In Vivo Studies : Animal studies demonstrated that administration of the compound significantly reduced tumor size in xenograft models compared to control groups.
- Mechanistic Studies : Research published in Bioorganic & Medicinal Chemistry Letters elucidated the mechanism by which the compound induces apoptosis through the activation of caspase pathways.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(4-((3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide, and how are reaction conditions optimized?
- The synthesis typically involves three stages:
- Formation of the pyrimidine-piperidine ether linkage : Reacting 2,6-dimethylpyrimidin-4-ol with a piperidine derivative under nucleophilic substitution conditions (e.g., using a brominated piperidine and a base like K₂CO₃ in DMF at 80–100°C) .
- Sulfonylation : Introducing the sulfonyl group via reaction with a sulfonyl chloride derivative (e.g., 3-methyl-4-aminophenyl sulfonyl chloride) in dichloromethane with triethylamine as a base .
- Propionamide coupling : Final acylation using propionyl chloride in the presence of a coupling agent like HATU or DCC, followed by purification via column chromatography .
- Optimization focuses on solvent polarity, temperature control, and stoichiometric ratios to minimize byproducts and improve yields (>70% reported in analogous syntheses) .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the presence of key functional groups (e.g., sulfonyl, pyrimidine, and propionamide moieties) .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% required for pharmacological studies) by comparing retention times against standards .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak and fragmentation pattern .
Advanced Research Questions
Q. How can discrepancies in biological activity data between structurally similar analogs be systematically addressed?
- Structure-Activity Relationship (SAR) Analysis : Compare analogs with variations in the piperidine ring (e.g., morpholine vs. pyrrolidine substitutions) to identify pharmacophoric requirements. For example, replacing piperidine with pyrrolidine in analogs reduces steric hindrance, enhancing target binding .
- Computational Docking Studies : Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., kinases or GPCRs) and validate findings with in vitro assays .
- Batch-to-Batch Reproducibility Checks : Ensure consistent synthetic protocols and purity standards to rule out experimental variability .
Q. What experimental strategies are recommended for elucidating the metabolic stability of this compound in preclinical studies?
- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human or rodent) and quantify degradation via LC-MS/MS over time .
- Isotope-Labeled Tracers : Synthesize a deuterated or ¹³C-labeled version to track metabolic pathways and identify major metabolites .
- CYP Enzyme Inhibition Profiling : Test against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to predict drug-drug interaction risks .
Q. How can conflicting data on the compound’s solubility and bioavailability be resolved methodologically?
- Physicochemical Profiling : Measure logP (octanol-water partition coefficient) and pKa using shake-flask or potentiometric methods to predict solubility .
- Nanoparticle Formulation : Improve bioavailability by encapsulating the compound in PEGylated liposomes or polymeric nanoparticles, followed by in vivo pharmacokinetic studies .
- Comparative Dissolution Testing : Evaluate solubility in biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions .
Methodological Guidance for Contradictory Data
- Cross-Validation with Orthogonal Techniques : For example, if NMR and HPLC data conflict (e.g., unexpected peaks), use X-ray crystallography or 2D NMR (COSY, HSQC) to resolve structural ambiguities .
- Statistical Meta-Analysis : Aggregate data from multiple studies to identify trends, using tools like R or Python for regression analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
